

# Technical Guide: Physical and Chemical Characteristics of Pseudoephedrine tert-butyl carbamate

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## Compound of Interest

**Compound Name:** *Pseudoephedrine tert-butyl carbamate*

**Cat. No.:** *B212031*

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **Pseudoephedrine tert-butyl carbamate**. The information is compiled from various chemical suppliers and scientific literature, offering a core reference for professionals in research and development. This document includes tabulated data for key characteristics, generalized experimental protocols for their determination, and a logical diagram illustrating the compound's formation.

## Core Physical and Chemical Properties

**Pseudoephedrine tert-butyl carbamate**, also known as t-BOC Pseudoephedrine, is an N-protected derivative of pseudoephedrine.<sup>[1][2]</sup> It serves as an analytical reference standard and a precursor in certain chemical syntheses.<sup>[1][3]</sup> The tert-butoxycarbonyl (t-Boc) protecting group masks the secondary amine of the parent pseudoephedrine molecule.

## Data Summary

The quantitative physical and chemical data for **Pseudoephedrine tert-butyl carbamate** are summarized in the table below for ease of reference and comparison.

Property	Value
IUPAC Name	tert-butyl (1S,2S)-2-hydroxy-1-methyl-2-phenylethyl(methyl)carbamate <a href="#">[2]</a>
Synonyms	t-BOC Pseudoephedrine, N-Butoxycarbonyl-Pseudoephedrine, Pseudoephedrine t-butyl Carbamate <a href="#">[1]</a> <a href="#">[3]</a>
CAS Number	152614-95-4 <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>15</sub> H <sub>23</sub> NO <sub>3</sub> <a href="#">[1]</a> <a href="#">[4]</a>
Formula Weight	265.4 g/mol (also cited as 265.35 g/mol ) <a href="#">[1]</a> <a href="#">[4]</a>
Appearance	A crystalline solid <a href="#">[1]</a> <a href="#">[5]</a>
Purity	≥98% <a href="#">[1]</a> <a href="#">[2]</a>
Solubility	DMF: 30 mg/mL DMSO: 30 mg/mL Ethanol: 20 mg/mL PBS (pH 7.2): 10 mg/mL <a href="#">[1]</a>
Storage Temperature	-20°C is recommended for long-term storage. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Stability	≥ 5 years (when stored at -20°C) <a href="#">[1]</a>
SMILES	O--INVALID-LINK--N(C)C(OC(C)C(C)=O">C@HC1=CC=CC=C1 <a href="#">[1]</a>
InChI Key	SIKODEFLCMOILM-WCQYABFASA-N <a href="#">[1]</a> <a href="#">[2]</a>

## Experimental Protocols

While specific experimental data such as melting point for this exact compound is not publicly detailed in the provided search results, standard analytical methods are used for its characterization.[\[6\]](#) The following are detailed, generalized methodologies for determining the key physical properties of a solid organic compound like **Pseudoephedrine tert-butyl carbamate**.

## Determination of Physical State and Appearance

- Objective: To visually characterize the compound at ambient temperature.
- Methodology:
  - A small sample (1-2 mg) of the substance is placed on a clean, dry watch glass or microscope slide.
  - The sample is observed under sufficient lighting against both a white and a dark background.
  - Observations regarding its state (e.g., crystalline, amorphous), color, and texture are recorded. For crystalline solids, microscopic examination can be used to describe the crystal habit.

## Solubility Assessment

- Objective: To determine the solubility of the compound in various solvents.
- Methodology:
  - Weigh a precise amount of the compound (e.g., 10 mg) into separate vials.
  - Add a measured volume (e.g., 100  $\mu$ L) of the selected solvent (e.g., DMSO, Ethanol, water) to the first vial.
  - Agitate the vial using a vortex mixer for 30-60 seconds.
  - Visually inspect for complete dissolution.
  - If the solid dissolves, add another portion of the compound and repeat until saturation is reached.
  - If the solid does not dissolve, incrementally add more solvent until dissolution occurs or a large volume is reached, indicating poor solubility.
  - The results are expressed qualitatively (e.g., soluble, sparingly soluble) or quantitatively (e.g., mg/mL).[\[1\]](#)

## Structural and Purity Analysis Workflow

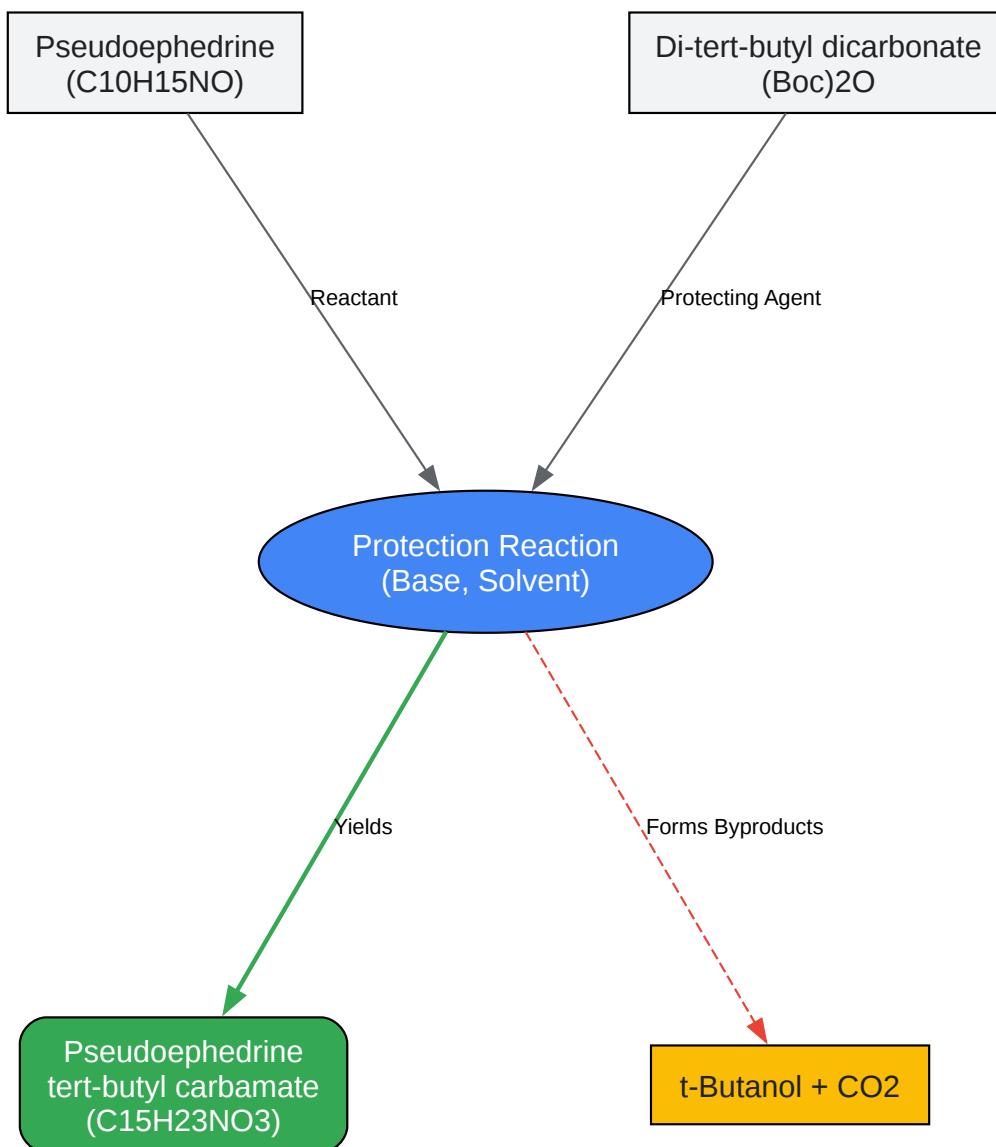
Characterization of t-Boc protected derivatives is typically performed using a suite of complementary analytical techniques to confirm structure and purity.[\[6\]](#)

- Objective: To confirm the chemical structure and assess the purity of the synthesized compound.
- Methodology:
  - Nuclear Magnetic Resonance (NMR) Spectroscopy:
    - A 5-10 mg sample is dissolved in an appropriate deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
    - $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired. Due to restricted rotation around the carbamate bond, spectra may need to be acquired at an elevated temperature to resolve complex signal broadening.[\[6\]](#)
    - The resulting spectra are analyzed to confirm the presence of all expected protons and carbons and their chemical environments, confirming the structure.
  - Gas Chromatography-Mass Spectrometry (GC-MS):
    - A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol, ethyl acetate).
    - The solution is injected into the GC-MS. It is noted that t-Boc derivatives can show thermal degradation or rearrangement during GC-MS analysis.[\[6\]](#)
    - The gas chromatogram provides data on the sample's purity and retention time, while the mass spectrometer provides the mass-to-charge ratio ( $m/z$ ) of the parent ion and its fragmentation pattern, which aids in structural confirmation.
  - High-Resolution LC-MS/MS:
    - This technique is complementary to GC-MS, especially for thermally labile compounds.[\[6\]](#)

- A solution of the sample is analyzed via Liquid Chromatography-Mass Spectrometry.
- This provides a highly accurate mass measurement, which can definitively confirm the molecular formula. The fragmentation pattern (MS/MS) can further validate the structure.[6]
- Fourier-Transform Infrared Spectroscopy (FTIR):
  - A small amount of the solid sample is analyzed, often using an Attenuated Total Reflectance (ATR) accessory.
  - The resulting spectrum is analyzed for characteristic absorption bands corresponding to functional groups (e.g., C=O stretch of the carbamate, O-H stretch of the alcohol, C-H stretches of alkyl and aromatic groups).

## Visualization of Logical Relationships

The following diagram illustrates the formation of **Pseudoephedrine tert-butyl carbamate** from its parent compound, Pseudoephedrine. This represents a common chemical transformation where a protecting group is added to a functional group.

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Caption: Synthetic pathway for t-BOC protection of Pseudoephedrine.

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